(5-Tert-butyl-2-methylphenyl)boronic acid
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Overview
Description
(5-Tert-butyl-2-methylphenyl)boronic acid is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl and methyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of (5-Tert-butyl-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties are likely influenced by its chemical structure and physical properties . The compound’s bioavailability would be determined by these factors, as well as by the specific conditions under which it is administered.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction . By facilitating the formation of carbon–carbon bonds, the compound enables the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can strongly influence the rate of reactions involving the compound . Additionally, the presence of other substances, such as ethers, can catalyze reactions involving the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-methylphenyl)boronic acid typically involves the reaction of an aryl halide with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butyl-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Scientific Research Applications
(5-Tert-butyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(5-Tert-butyl-2-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a methyl group.
(5-Tert-butyl-2-methylphenyl)boronic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides steric hindrance and influences its reactivity in coupling reactions. The tert-butyl group offers steric protection, while the methyl group activates the aromatic ring towards electrophilic substitution.
Properties
IUPAC Name |
(5-tert-butyl-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7,13-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDBCQYFANMNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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